(4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone
CAS No.: 1497856-23-1
Cat. No.: VC3077352
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1497856-23-1 |
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Molecular Formula | C13H17NO3 |
Molecular Weight | 235.28 g/mol |
IUPAC Name | (4-ethoxyphenyl)-(3-hydroxypyrrolidin-1-yl)methanone |
Standard InChI | InChI=1S/C13H17NO3/c1-2-17-12-5-3-10(4-6-12)13(16)14-8-7-11(15)9-14/h3-6,11,15H,2,7-9H2,1H3 |
Standard InChI Key | UVJDSYWXTKCIKJ-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)C(=O)N2CCC(C2)O |
Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)N2CCC(C2)O |
Introduction
Structural Characteristics and Physical Properties
The compound (4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone features a central methanone (C=O) group connecting a 4-ethoxyphenyl ring and a 3-hydroxypyrrolidin-1-yl heterocycle. Its structure bears similarity to other phenyl(pyrrolidin-1-yl)methanone derivatives that have been documented in the literature, though with specific substituents that differentiate its properties.
Molecular Structure
The molecule contains several key functional groups:
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A 4-ethoxyphenyl group (a benzene ring with an ethoxy substituent at the para position)
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A 3-hydroxypyrrolidine heterocycle (a five-membered nitrogen-containing ring with a hydroxyl group)
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A methanone (carbonyl) bridge connecting these two primary structural components
Based on similar compounds, we can infer certain structural characteristics. The pyrrolidine ring likely adopts a non-planar conformation, while the carbonyl group and the attached aromatic ring would tend toward coplanarity to maximize π-orbital overlap .
Physical Properties
While exact experimental data for (4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone is limited, we can estimate several properties based on structurally related compounds:
Synthetic Methodologies
Catalytic Approaches
For related compounds, palladium-catalyzed coupling reactions have proven effective in forming the desired amide bonds with high specificity and yield. This suggests that similar approaches might be viable for synthesizing (4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone.
A representative synthesis might use reagents such as:
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2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)
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N,N-diisopropylethylamine (DIPEA)
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Dimethylformamide (DMF) as solvent
This approach mirrors the synthesis reported for similar compounds such as (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone .
Chemical Reactivity Profile
Predicted Reaction Types
Based on its functional groups, (4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone would be expected to participate in several types of chemical reactions:
Hydroxyl Group Reactions: The 3-hydroxyl group on the pyrrolidine ring represents a reactive site for:
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Esterification reactions
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Oxidation to ketone
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Dehydration reactions
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Nucleophilic substitution
Amide Functionality: The methanone linkage (being part of an amide functional group) would demonstrate:
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Resistance to mild hydrolysis
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Potential reactivity under strongly acidic or basic conditions
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Reduction by strong reducing agents
Ethoxy Group: The ethoxy substituent could undergo:
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Cleavage reactions
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Transesterification under appropriate conditions
Structural Analysis in Crystal Form
Crystal structure analysis of related compounds provides insight into the potential molecular arrangement of (4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone. Similar compounds have been characterized in monoclinic crystal systems with specific intermolecular hydrogen bonding patterns .
For instance, in (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, the hydroxyl moiety forms a carbon-oxygen bond with length measuring approximately 1.364 Å, while the methoxy moiety exhibits a carbon-oxygen bond length of about 1.366 Å . We can anticipate comparable bond lengths in our target compound.
Structure-Activity Relationships
Comparative Analysis with Related Compounds
The table below compares key structural features of (4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone with related compounds:
Compound | Key Structural Differences | Potential Impact on Properties |
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(4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone | Ethoxy group at para position of phenyl ring | Increased lipophilicity, different electronic properties |
(4-Aminophenyl)(3-hydroxypyrrolidin-1-yl)methanone | Amino group instead of ethoxy group | More hydrogen bonding capability, lower lipophilicity |
(3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone | Different substitution pattern on phenyl ring; unsubstituted pyrrolidine | Different 3D conformation, altered hydrogen bonding pattern |
(3-Aminopyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone | Amino group on pyrrolidine; different phenyl substituents | Different polarity profile and reactivity |
Analytical Characterization
Spectroscopic Identification
Based on its structure, (4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone would exhibit characteristic spectroscopic features:
NMR Spectroscopy:
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¹H NMR would show distinct signals for the aromatic protons (δ ~6.8-7.8 ppm), pyrrolidine ring protons (δ ~1.8-4.0 ppm), and ethoxy group (quartet at δ ~4.0 ppm and triplet at δ ~1.4 ppm)
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¹³C NMR would display a characteristic carbonyl carbon signal at δ ~170 ppm
IR Spectroscopy:
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Strong carbonyl stretch around 1620-1650 cm⁻¹ (lower than typical ketones due to amide conjugation)
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O-H stretch from the hydroxyl group around 3300-3400 cm⁻¹
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C-O stretching from the ethoxy group around 1020-1250 cm⁻¹
Crystallographic Properties
Crystal structures of related compounds suggest that (4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone might crystallize in a monoclinic space group, possibly P21/c, with four molecules per unit cell . The hydroxyl group would likely participate in intermolecular hydrogen bonding, influencing the packing arrangement and physical properties of the crystals.
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